1-(4-fluorophenyl)-5-oxo-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The presence of these rings suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine and pyrazole rings, the introduction of the fluorophenyl group, and the formation of the amide bond . Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorophenyl, pyrrolidine, and pyrazole groups would likely have a significant impact on the compound’s three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amide group could participate in condensation reactions, and the fluorophenyl group could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. The presence of the fluorine atom could increase its stability and affect its solubility .Scientific Research Applications
Heterocyclic Compound Synthesis and Antimicrobial Activity
Research on heterocyclic compounds, such as thieno[2,3-b]pyridine derivatives, has shown significant antimicrobial activities. Gad-Elkareem et al. (2011) explored the synthesis of thio-substituted ethyl nicotinate derivatives, which underwent cyclization to produce thieno[2,3-b]pyridines. These compounds were screened for their antimicrobial activities, highlighting the potential of such molecules in the development of new antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Antituberculosis Activity and Cytotoxicity
A study by Jeankumar et al. (2013) on thiazole-aminopiperidine hybrid analogues demonstrated the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors. These compounds showcased promising antituberculosis activity and cytotoxicity, indicating the role of such molecular frameworks in targeting infectious diseases (Jeankumar et al., 2013).
Cytotoxic Activity and Cancer Treatment
Research into novel pyrazolo[1,5-a]pyrimidines and related Schiff bases by Hassan et al. (2015) revealed their synthesis and in vitro cytotoxic activity against various human cancer cell lines. This study underscores the importance of such compounds in the discovery of new anticancer agents, providing a basis for further exploration in cancer treatment (Hassan, Hafez, Osman, & Ali, 2015).
CDK2 Inhibitors and Anti-Proliferative Activity
Abdel-Rahman et al. (2021) designed and synthesized new pyridine, pyrazolopyridine, and furopyridine derivatives as CDK2 inhibitors, evaluating their anti-proliferative activity against different human cancer cell lines. The findings highlight the compound's efficacy as CDK2 enzyme inhibitors, suggesting their potential application in cancer therapy (Abdel-Rahman et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(4-fluorophenyl)-5-oxo-N-[2-[2-oxo-2-(propylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN5O3S/c1-2-7-23-18(28)10-27-20(16-11-31-12-17(16)25-27)24-21(30)13-8-19(29)26(9-13)15-5-3-14(22)4-6-15/h3-6,13H,2,7-12H2,1H3,(H,23,28)(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RATYGTYKXXQDJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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